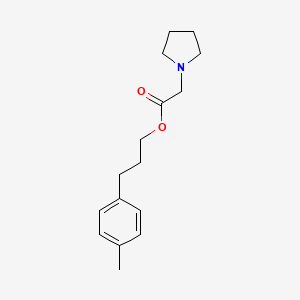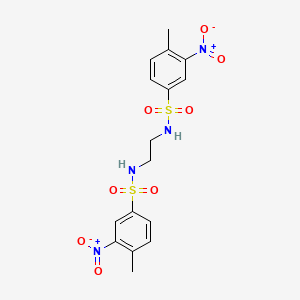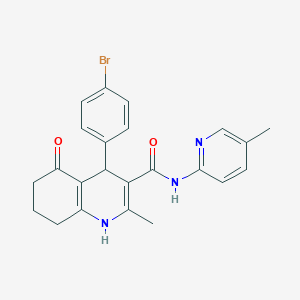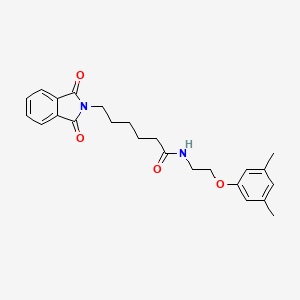
3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-METHYLPHENYL)PROPYL 2-(1-PYRROLIDINYL)ACETATE is an organic compound that features a pyrrolidine ring and a phenyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)PROPYL 2-(1-PYRROLIDINYL)ACETATE typically involves the reaction of 4-methylphenylpropyl bromide with 2-(1-pyrrolidinyl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
3-(4-METHYLPHENYL)PROPYL 2-(1-PYRROLIDINYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-METHYLPHENYL)PROPYL 2-(1-PYRROLIDINYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-METHYLPHENYL)PROPYL 2-(1-PYRROLIDINYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(1-Methyl-3-propyl-3-pyrrolidinyl)phenyl acetate
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
3-(4-METHYLPHENYL)PROPYL 2-(1-PYRROLIDINYL)ACETATE is unique due to its combination of a pyrrolidine ring and a phenyl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
3-(4-methylphenyl)propyl 2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C16H23NO2/c1-14-6-8-15(9-7-14)5-4-12-19-16(18)13-17-10-2-3-11-17/h6-9H,2-5,10-13H2,1H3 |
InChIキー |
ZVAVJWKZJOMTCP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCCOC(=O)CN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)
![2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643869.png)
![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)

![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)
![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)

![(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11643901.png)

![(2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one](/img/structure/B11643907.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11643909.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11643912.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11643923.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11643925.png)
